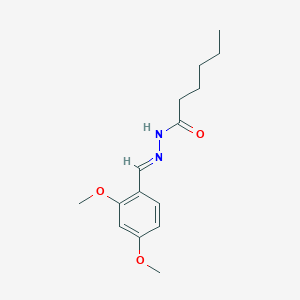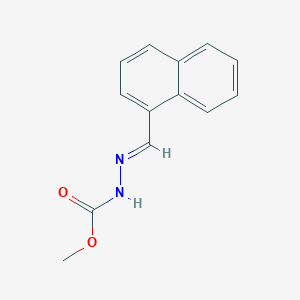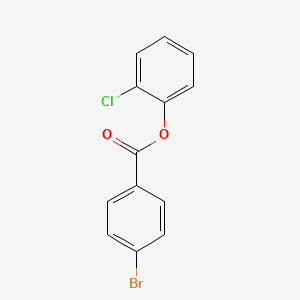![molecular formula C26H40N2O2 B3841837 N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide CAS No. 86583-04-2](/img/structure/B3841837.png)
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
概要
説明
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method is the alkylation of 1-bromoadamantane with alkyl halides, such as n-butyl bromide, to produce the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and materials science.
化学反応の分析
Types of Reactions
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce azide or thiol groups.
科学的研究の応用
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Medicine: Explored for its antiviral and anticancer properties, as adamantane derivatives have shown promise in these areas.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural features.
作用機序
The mechanism of action of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
What sets this compound apart from these compounds is its specific structural modifications, which may impart unique properties and potential applications. For example, the presence of additional functional groups can enhance its binding affinity to certain biological targets or improve its solubility and stability in various environments.
特性
IUPAC Name |
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-3-1-2-4-28-24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWBPKQFBLUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319531 | |
| Record name | N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86583-04-2 | |
| Record name | NSC346557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
![(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B3841775.png)

![N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841799.png)



![N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841824.png)



![4-[(4-PHENYLBUTYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B3841858.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-iodobenzoate](/img/structure/B3841862.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)
